Methyl 2-(3-fluoro-5-nitrophenyl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 213.16 g/mol. This compound is characterized by the presence of a methyl ester functional group and a phenyl ring substituted with both a fluorine atom and a nitro group, specifically at the 3 and 5 positions, respectively. It appears as a yellow oil or solid depending on its purity and conditions, and it is soluble in organic solvents such as methanol and dichloromethane .
The synthesis of methyl 2-(3-fluoro-5-nitrophenyl)acetate typically involves the following methods:
Methyl 2-(3-fluoro-5-nitrophenyl)acetate finds applications primarily in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for developing new compounds with desired biological activities. Additionally, it may serve as a reagent in various chemical transformations due to its reactive functional groups .
Interaction studies involving methyl 2-(3-fluoro-5-nitrophenyl)acetate have primarily focused on its potential as a substrate for various enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. Preliminary data suggest that it may act as an inhibitor for certain isoforms, which could influence drug-drug interactions when co-administered with other pharmaceuticals .
Several compounds share structural similarities with methyl 2-(3-fluoro-5-nitrophenyl)acetate. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 2-(4-fluoro-3-nitrophenyl)acetate | 226888-37-5 | Different substitution pattern on the phenyl ring. |
Methyl 2-Fluoro-4-nitrophenylacetate | 337529-74-5 | Contains a different fluorine position; less steric hindrance. |
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | 78543-07-4 | Ethyl ester instead of methyl; larger alkyl group influences solubility and reactivity. |
(5-Fluoro-2-nitrophenyl)acetic acid | 29640-98-0 | Lacks the ester functionality; different reactivity profile. |
Methyl 3-fluoro-2-nitrobenzoate | 1214353-57-7 | Benzoate structure; potential for different biological activity due to aromatic system changes. |
These compounds illustrate variations in substitution patterns that can significantly affect their chemical properties and biological activities, making methyl 2-(3-fluoro-5-nitrophenyl)acetate unique in its specific combination of functional groups and substituent positions .